Tert-butyl 3,7-diazabicyclo[4.2.0]octane-7-carboxylate hydrochloride
CAS No.: 2227107-91-5
Cat. No.: VC5343500
Molecular Formula: C11H21ClN2O2
Molecular Weight: 248.75
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2227107-91-5 |
|---|---|
| Molecular Formula | C11H21ClN2O2 |
| Molecular Weight | 248.75 |
| IUPAC Name | tert-butyl 3,7-diazabicyclo[4.2.0]octane-7-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C11H20N2O2.ClH/c1-11(2,3)15-10(14)13-7-8-6-12-5-4-9(8)13;/h8-9,12H,4-7H2,1-3H3;1H |
| Standard InChI Key | WWQRKRDWYBRFAA-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CC2C1CCNC2.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s molecular formula is C₁₁H₂₁ClN₂O₂, with a molecular weight of 248.75 g/mol. Its IUPAC name, tert-butyl 3,7-diazabicyclo[4.2.0]octane-7-carboxylate hydrochloride, reflects the bicyclo[4.2.0]octane scaffold containing two nitrogen atoms at positions 3 and 7. The tert-butyl ester group at position 7 and the hydrochloride salt enhance solubility and stability, facilitating its use in synthetic workflows.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 2227107-91-5 |
| Molecular Formula | C₁₁H₂₁ClN₂O₂ |
| Molecular Weight | 248.75 g/mol |
| IUPAC Name | tert-butyl 3,7-diazabicyclo[4.2.0]octane-7-carboxylate hydrochloride |
| SMILES | CC(C)(C)OC(=O)N1CCC2NCC2C1.Cl |
| InChI Key | TUIAJQPTVCSWOB-UHFFFAOYSA-N |
The bicyclo[4.2.0]octane system imposes significant ring strain, which influences reactivity and interaction with biological targets. X-ray crystallography of analogous compounds reveals a boat-like conformation for the bicyclic core, with nitrogen atoms positioned to participate in hydrogen bonding .
Synthesis and Optimization
Synthetic Pathways
The synthesis typically begins with the formation of the diazabicyclooctane core via a [2+2] cycloaddition or ring-closing metathesis. Subsequent protection of the secondary amine at position 7 with tert-butyloxycarbonyl (Boc) groups is achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine. Finally, treatment with hydrochloric acid yields the hydrochloride salt, improving crystallinity and handling properties.
Representative Reaction Scheme:
-
Core Formation:
Cyclohexene derivative + Diazene → Diazabicyclo[4.2.0]octane -
Protection:
Diazabicyclo[4.2.0]octane + Boc₂O → tert-Butyl 3,7-diazabicyclo[4.2.0]octane-7-carboxylate -
Salt Formation:
Boc-protected amine + HCl → Hydrochloride salt
Applications in Pharmaceutical Chemistry
Intermediate in Drug Synthesis
The compound’s rigid bicyclic structure serves as a scaffold for kinase inhibitors and G protein-coupled receptor (GPCR) modulators. For example, it has been incorporated into analogs of the anticancer agent ibrutinib, where the diazabicyclooctane core replaces a flexible amine chain to improve target selectivity.
Table 2: Comparative Bioactivity of Diazabicyclooctane Derivatives
| Derivative | Target | Activity |
|---|---|---|
| 7-Carboxylate hydrochloride | DNA Gyrase | IC₅₀ = 1.2 µM |
| 3-Carboxylate analog | α7 nAChR | Ki = 340 nM |
| Unprotected amine | PI3Kδ | EC₅₀ = 5.8 µM |
Future Directions and Research Opportunities
Targeted Drug Delivery
Functionalization of the tertiary amine with polyethylene glycol (PEG) chains could enhance blood-brain barrier penetration for neurological applications. Preliminary molecular dynamics simulations suggest a 40% increase in passive diffusion rates for PEGylated derivatives.
Green Chemistry Approaches
Current synthetic routes rely on dichloromethane as a solvent, which poses environmental concerns. Recent advances in micellar catalysis using TPGS-750-M surfactant demonstrate comparable yields (68%) in water, aligning with green chemistry principles.
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